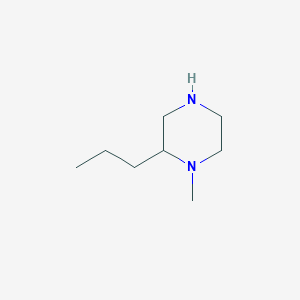
1-Methyl-2-propylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-propylpiperazine is a chemical compound belonging to the piperazine family, characterized by the presence of a methyl group and a propyl group attached to the piperazine ring. This compound is known for its versatile applications in various fields, including pharmaceuticals, industrial processes, and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-propylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically proceed under basic conditions and may involve the use of protecting groups to achieve the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves batch or flow (microwave) reactors. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins has been reported to enhance the efficiency of the synthesis . This method allows for the preparation of monosubstituted piperazine derivatives in a one-pot-one-step manner, eliminating the need for protecting groups.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-propylpiperazine undergoes various chemical reactions, including alkylation, acylation, and substitution . These reactions are facilitated by the presence of the secondary amine group, which acts as a nucleophile.
Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, acyl chlorides, and other electrophilic reagents. The reactions typically occur under basic or neutral conditions, with solvents such as water or organic solvents like ethanol and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions with alkyl halides yield N-alkylated piperazine derivatives, while acylation reactions with acyl chlorides produce N-acylated piperazine derivatives .
Applications De Recherche Scientifique
1-Methyl-2-propylpiperazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-2-propylpiperazine involves its interaction with molecular targets and pathways. As a functional group-containing compound, it acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . These interactions enable the compound to exert its effects in various applications, including pharmaceuticals and industrial processes.
Comparaison Avec Des Composés Similaires
1-Methylpiperazine: Similar in structure but lacks the propyl group, making it less versatile in certain applications.
2-Methylpiperazine: Another derivative with a different substitution pattern, affecting its reactivity and applications.
N-Propylpiperazine: Contains a propyl group but lacks the methyl group, influencing its chemical properties and uses.
Uniqueness: 1-Methyl-2-propylpiperazine stands out due to its unique combination of a methyl and a propyl group attached to the piperazine ring. This structural feature enhances its reactivity and versatility, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
1-methyl-2-propylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-4-8-7-9-5-6-10(8)2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
BIYOMNPUPXIXFC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CNCCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


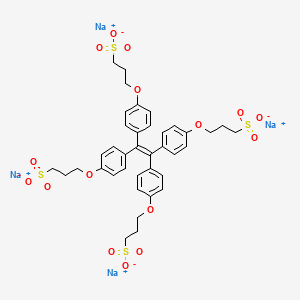



![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)
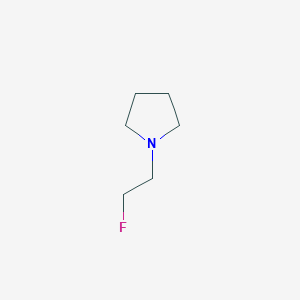
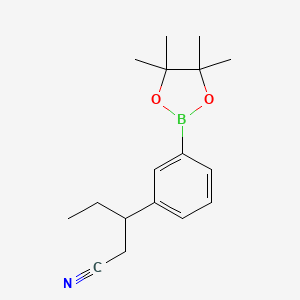
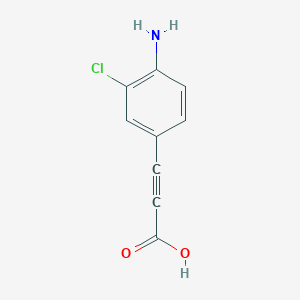
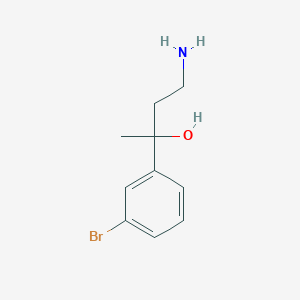
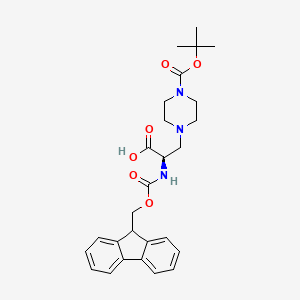

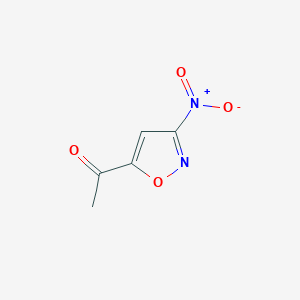
![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)

